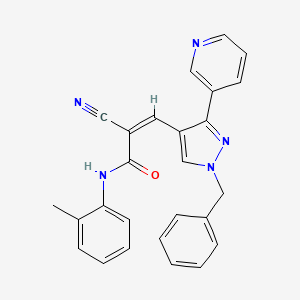
Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-” is a compound that contains a thiophene ring, which is a sulfur-containing aromatic compound . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Efficient syntheses that incorporate thiophene units into different extended conjugation systems are of interest as a result of the prevalence of sulfur-rich aromatics in organic electronics .Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Fluorination of polymer donors is a widely adopted approach to make efficient organic solar cells (OSCs). Herein, four new polymer donors were synthesized by introducing a trifluoromethyl-ester group-substituted thiophene (TEST) unit with different ratios into a typical polymer donor PBDB-TF which resulted in downshifting the highest occupied molecular orbital (HOMO) energy-level to −5.8 eV .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . This Feature Article provides an overview of the properties of TFMKs, an in-depth discussion of the methods available for their synthesis, and two illustrative examples of their application as key intermediates in medicinal chemistry .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Chloromethylation of Thiophene : The chloromethylation reaction of 2-chloro-thiophene is facilitated using phase transfer catalysis to synthesize 2-chloro-3-chloromethyl-thiophene. This process involves using tetrabutylammonium bromide as a catalyst and achieves a yield of 77.6%. The chloromethylated thiophene is further used in the synthesis of tioconazole nitrate (W. Ming, 2006).
- Thiophene Derivatives Synthesis : Chloromethyl trimethylsilylmethyl sulphide is used as a synthon for thiocarbonyl ylide, reacting stereospecifically with activated alkenes and alkynes to yield tetrahydro- and dihydro-thiophene derivatives in good yields (A. Hosomi et al., 1986).
Material Science and Polymers
- Liquid Crystalline Compounds : A regioselective route was developed for synthesizing 2-aryl-, 2-cyclohexyl-, and 2-(2-arylethyl)4-alkylthiophenes. These compounds are potential candidates as liquid crystalline compounds of low viscosity (Eun Kyong Kim et al., 2001).
- Optical Properties in Poly(thiophene)s : Postfunctionalization of poly(3-hexylthiophene) allows for the study of electronic and steric effects of various functional groups on the optical properties of 3,4-disubstituted poly(thiophene)s. Different substituents affect fluorescence yield and solid-state emission (Yuning Li et al., 2002).
Organic Chemistry and Synthesis
- Reactivity in Organic Synthesis : Chloromethyl ether reacts with alkyl 5-alkyl-2-thienyl sulfides to introduce the chloromethyl group in the 3-position of the thiophene ring. This methodology opens pathways for synthesizing derivatives with various functional groups (Y. Gol'dfarb et al., 1969).
- Trifluoromethylated Polymers : Synthesis of conjugated polymers based on trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate shows significant steric and electronic effects, altering optical and electrochemical properties of polymers. These polymers demonstrate potential in solar cell applications (Ping Deng et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- are carbon-centered radical intermediates . The trifluoromethyl group in the compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-: interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process affected by Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- leads to the creation of new compounds with altered properties . These changes can have downstream effects on various biochemical pathways, particularly those involved in the synthesis of pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- The trifluoromethyl group is known to improve the pharmacokinetic properties of various compounds .
Result of Action
The molecular and cellular effects of Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- 's action are primarily seen in its ability to modify the properties of carbon-centered radical intermediates . This can lead to the creation of new compounds with potential applications in various fields .
Zukünftige Richtungen
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . This suggests that the future directions of “Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-” could be in these areas.
Eigenschaften
IUPAC Name |
3-(chloromethyl)-2-(trifluoromethyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3S/c7-3-4-1-2-11-5(4)6(8,9)10/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXPREOMIXIPCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)
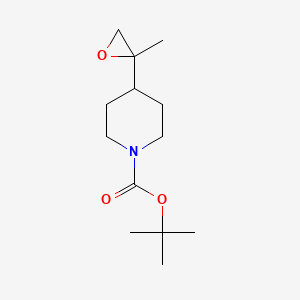
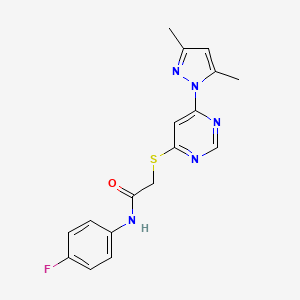


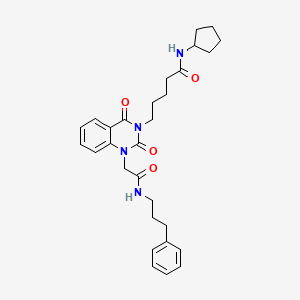
![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)
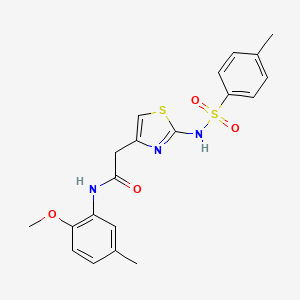
![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)
![1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2410204.png)
